palmitoleoyl-CoA
CAS No.: 18198-76-0
Cat. No.: VC21065004
Molecular Formula: C37H64N7O17P3S
Molecular Weight: 1003.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18198-76-0 |
---|---|
Molecular Formula | C37H64N7O17P3S |
Molecular Weight | 1003.9 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate |
Standard InChI | InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 |
Standard InChI Key | QBYOCCWNZAOZTL-MDMKAECGSA-N |
Isomeric SMILES | CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES | CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Chemical Structure and Properties
Structural Characteristics
Palmitoleoyl-CoA consists of palmitoleic acid (9-hexadecenoic acid) linked to coenzyme A through a high-energy thioester bond. The systematic name for this compound is 9-hexadecenoyl-coenzyme A or 9-hexadecenoyl-CoA. The molecular structure includes:
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A 16-carbon fatty acid chain with a cis-double bond at the 9th carbon position
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A thioester linkage to the sulfhydryl group of coenzyme A
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The adenosine 3',5'-bisphosphate portion of the CoA molecule
Biochemical Properties
According to enzyme specificity studies, palmitoleoyl-CoA (identified as 9-Hexadecenoyl-CoA in the research) demonstrates distinctive biochemical properties:
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Relative activity with acyl-CoA oxidase: 65% (compared to 9-Tetradecenoyl-CoA at 100%)
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Substrate affinity for metabolic enzymes differs from saturated fatty acyl-CoA species
Table 1 below illustrates the relative enzyme activity and substrate specificity of palmitoleoyl-CoA compared to other fatty acyl-CoA compounds:
Fatty Acyl-CoA Substrate | Carbon Chain:Double Bonds | Relative Activity (%) | Km Value (10⁻⁵M) |
---|---|---|---|
9-Tetradecenoyl-CoA | 14:1 | 100 | - |
9-Hexadecenoyl-CoA | 16:1 | 65 | - |
Hexadecanoyl-CoA | 16:0 | 53 | 2.0 |
cis-9-Octadecenoyl-CoA | 18:1 | 45 | 4.0 |
Table 1: Relative activity and Michaelis constants for various fatty acyl-CoA substrates with acyl-CoA oxidase from Arthrobacter sp.
Biosynthesis of Palmitoleoyl-CoA
Formation Pathway
Palmitoleoyl-CoA is biosynthesized through a process similar to that of other acyl-CoA thioesters. The pathway involves:
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Synthesis or dietary acquisition of palmitoleic acid
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ATP-dependent activation by acyl-CoA synthetase
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Formation of the thioester bond between the carboxyl group of palmitoleic acid and the thiol group of CoA
The reaction can be represented as:
Palmitoleic acid + CoA-SH + ATP → Palmitoleoyl-CoA + AMP + Pyrophosphate
This reaction is analogous to the activation of palmitic acid, which is catalyzed by palmitoyl-coenzyme A synthetase and proceeds through a two-step mechanism with a fatty acyl-AMP intermediate . The reaction is driven to completion by the exergonic hydrolysis of pyrophosphate, making it essentially irreversible under physiological conditions.
Subcellular Localization
Like other long-chain fatty acyl-CoA molecules, palmitoleoyl-CoA is primarily synthesized in the cytosol. For mitochondrial metabolism, it must be transported across the mitochondrial membrane via the carnitine shuttle system, requiring a transesterification reaction similar to what occurs with palmitoyl-CoA:
Palmitoleoyl-CoA + Carnitine ⇌ Palmitoleoyl-Carnitine + CoA-SH
This reaction is catalyzed by carnitine palmitoyltransferase I (CPT I), allowing the fatty acid to enter the mitochondria for subsequent β-oxidation.
Metabolic Pathways Involving Palmitoleoyl-CoA
β-Oxidation
Once inside the mitochondrial matrix, palmitoleoyl-CoA undergoes β-oxidation, a process that sequentially removes two-carbon units as acetyl-CoA. The presence of the double bond at carbon 9 requires additional enzymatic steps compared to saturated fatty acids:
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Dehydrogenation by acyl-CoA dehydrogenase
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Hydration by enoyl-CoA hydratase
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Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase
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Thiolytic cleavage by β-ketothiolase
The double bond requires an isomerase enzyme to reposition it during the oxidation process. Complete oxidation of palmitoleoyl-CoA yields 8 acetyl-CoA molecules, along with reduced cofactors (NADH and FADH₂) for energy production .
Role in Lipid Metabolism
Palmitoleoyl-CoA serves as a substrate for:
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Triglyceride synthesis in the glycerol phosphate pathway
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Phospholipid synthesis in membrane biogenesis
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Protein acylation (palmitoylation) affecting protein localization and function
Enzymatic Interactions
Interaction with Acyl-CoA Oxidase
Acyl-CoA oxidase (ACOD) from Arthrobacter sp. demonstrates significant activity with palmitoleoyl-CoA as a substrate. As shown in Table 1, 9-hexadecenoyl-CoA (16:1) exhibits 65% relative activity compared to the optimal substrate 9-tetradecenoyl-CoA (14:1) .
This enzyme catalyzes the reaction:
Palmitoleoyl-CoA + O₂ → trans-2,3-dehydropalmitoleoyl-CoA + H₂O₂
The product hydrogen peroxide can then be used in coupled enzymatic assays for quantitative determination of fatty acids.
Parameter | Nonphosphorylated ACC | Phosphorylated ACC |
---|---|---|
Vmax, cpm/min | 3,158±61 | 2,768±65 |
Km (acetyl-CoA), μM | 45±3 | 54±4 |
Palmitoyl-CoA Ki, μM | 1.7±0.25 | 0.85±0.13* |
Table 2: Effect of phosphorylation on acetyl-CoA carboxylase kinetic parameters with palmitoyl-CoA as inhibitor
This inhibitory mechanism represents an important feedback regulation in fatty acid metabolism, though the specific potency of palmitoleoyl-CoA in this regulatory role remains to be fully characterized.
Physiological Significance
Metabolic Regulation
The intracellular concentration of palmitoleoyl-CoA, like other acyl-CoA species, influences multiple aspects of cellular metabolism:
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Regulation of fatty acid oxidation through modulation of carnitine palmitoyltransferase I activity
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Control of lipid synthesis pathways through effects on key enzymes
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Signaling functions affecting gene expression and cellular processes
Role in Energy Metabolism
During prolonged exercise or fasting, fatty acyl-CoAs including palmitoleoyl-CoA become increasingly important for energy production. The inhibitory effect of acyl-CoAs on acetyl-CoA carboxylase (ACC) contributes to reduced malonyl-CoA levels, relieving inhibition of CPT I and allowing increased fatty acid oxidation to proceed .
As described in the research on palmitoyl-CoA: "During prolonged exercise, it is also important that malonyl-CoA content of the muscle be reduced to relieve inhibition of CPT I and allow fatty acid oxidation to proceed to provide ATP for muscle contraction" . Similar principles would apply to palmitoleoyl-CoA, potentially with different potency due to its unsaturated structure.
Analytical Methods and Research Applications
Enzymatic Determination
Acyl-CoA oxidase from Arthrobacter sp. can be utilized for enzymatic determination of fatty acids, including palmitoleic acid, when coupled with acyl-CoA synthetase. This analytical approach involves a series of coupled reactions:
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Activation of fatty acid to acyl-CoA using acyl-CoA synthetase
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Oxidation of acyl-CoA by acyl-CoA oxidase, producing hydrogen peroxide
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Peroxidase-catalyzed reaction using the hydrogen peroxide to form a colored product
This method provides a sensitive approach for quantifying fatty acids in biological samples .
Substrate Specificity Studies
Future Research Directions
Several aspects of palmitoleoyl-CoA biochemistry warrant further investigation:
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Specific inhibitory constants for palmitoleoyl-CoA on key regulatory enzymes like acetyl-CoA carboxylase
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Comparative metabolism of palmitoleoyl-CoA versus palmitoyl-CoA in various tissues
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Role in protein acylation and consequent effects on protein function
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Potential therapeutic applications targeting palmitoleoyl-CoA metabolism
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